7-(4-methoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
Preparation Methods
Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows: [ 4 , \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 , [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
Oxidation and Reduction: It can be hydrolyzed to give back imidazole and carbon dioxide.
Substitution: It is used to convert amines into amides, carbamates, and ureas.
Common Reagents and Conditions: The reactions typically involve the use of imidazole as both the nucleophile and the base.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis, particularly for the coupling of amino acids.
Biology: It is employed in the modification of proteins and peptides.
Medicine: It is used in the synthesis of various pharmaceuticals.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
Carbonyldiimidazole acts as a coupling reagent in organic synthesis. It facilitates the formation of amide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides . The mechanism involves the activation of the carboxylic acid group, making it more reactive towards nucleophilic attack by the amine.
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). Carbonyldiimidazole is more easily handled and avoids the use of thionyl chloride, which can cause side reactions . Similar compounds include:
- Dicyclohexylcarbodiimide (DCC)
- N,N’-Diisopropylcarbodiimide (DIC)
- N,N’-Carbonyldiimidazole (CDI)
Carbonyldiimidazole stands out due to its ease of handling and the avoidance of hazardous reagents in its reactions .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)10-6-18-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAIAKHXFSBDIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2NC=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2NC=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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